molecular formula C7H13BaO10P B14760901 D-Sedoheptulose-7-phosphate barium salt

D-Sedoheptulose-7-phosphate barium salt

Cat. No.: B14760901
M. Wt: 425.47 g/mol
InChI Key: CXUFELXUIHDDQP-XPWALFIUSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Sedoheptulose-7-phosphate barium salt can be synthesized through chemical synthesis methods. The preparation involves the reaction of D-sedoheptulose-7-phosphate with barium salts under controlled conditions . The compound is typically obtained as a crystalline solid and is soluble in phosphate-buffered saline (PBS) at pH 7.2 .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: D-Sedoheptulose-7-phosphate barium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: The phosphate group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used to substitute the phosphate group.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated sugars, while reduction can produce dephosphorylated derivatives .

Scientific Research Applications

Chemistry: D-Sedoheptulose-7-phosphate barium salt is used as an intermediate in the synthesis of various biochemical compounds. It plays a role in the study of carbohydrate metabolism and enzymatic reactions .

Biology: In biological research, this compound is used to investigate the pentose phosphate pathway and its role in cellular metabolism. It is also involved in studies related to photosynthesis and carbon fixation .

Medicine: It serves as a precursor for the synthesis of antibiotics and other bioactive molecules .

Industry: In the industrial sector, this compound is used in the production of various biochemical products, including lipopolysaccharides and amino acids .

Comparison with Similar Compounds

    D-Fructose-6-phosphate: Another intermediate in the pentose phosphate pathway.

    D-Ribose-5-phosphate: A product of the pentose phosphate pathway involved in nucleotide synthesis.

    D-Glucose-6-phosphate: An initial substrate in the pentose phosphate pathway.

Uniqueness: D-Sedoheptulose-7-phosphate barium salt is unique due to its specific role in the pentose phosphate pathway and its involvement in various biosynthetic processes. Unlike other intermediates, it serves as a precursor for the synthesis of lipopolysaccharides, amino acids, and secondary metabolites .

Properties

Molecular Formula

C7H13BaO10P

Molecular Weight

425.47 g/mol

IUPAC Name

barium(2+);[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate

InChI

InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7?;/m0./s1

InChI Key

CXUFELXUIHDDQP-XPWALFIUSA-L

Isomeric SMILES

C([C@H]1[C@@H]([C@@H]([C@H](C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.